molecular formula C16H25NO B2662408 1-[2-(1-Adamantyl)ethyl]pyrrolidin-2-one CAS No. 696649-95-3

1-[2-(1-Adamantyl)ethyl]pyrrolidin-2-one

Cat. No. B2662408
CAS RN: 696649-95-3
M. Wt: 247.382
InChI Key: JYJXTPGONVMPHK-UHFFFAOYSA-N
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Description

“1-[2-(1-Adamantyl)ethyl]pyrrolidin-2-one” is a derivative of adamantane, a class of polycyclic hydrocarbons . It is part of the larger family of diamondoids, which are nanoscale substructures of the sp3-hybridized diamond lattice . This compound is characterized by a high degree of symmetry .


Synthesis Analysis

The synthesis of unsaturated adamantane derivatives, such as “1-[2-(1-Adamantyl)ethyl]pyrrolidin-2-one”, involves various methods. One approach includes the use of donor–acceptor cyclopropanes, which react as 1,4- C, C -dielectrophiles, and amines, which react as 1,1-dinucleophiles . The reaction involves a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization .


Molecular Structure Analysis

The molecular formula of “1-[2-(1-Adamantyl)ethyl]pyrrolidin-2-one” is C16H25NO . The structure of this compound is characterized by a pyrrolidin-2-one ring attached to an adamantyl group .


Physical And Chemical Properties Analysis

The molar mass of “1-[2-(1-Adamantyl)ethyl]pyrrolidin-2-one” is 247.38 . The predicted density is 1.103±0.06 g/cm3, and the predicted boiling point is 388.7±11.0 °C .

Future Directions

The future directions for “1-[2-(1-Adamantyl)ethyl]pyrrolidin-2-one” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, catalyst development, and nanomaterials . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, compounds like “1-[2-(1-Adamantyl)ethyl]pyrrolidin-2-one” could be of interest in drug discovery.

properties

IUPAC Name

1-[2-(1-adamantyl)ethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c18-15-2-1-4-17(15)5-3-16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJXTPGONVMPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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